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Introduction
Myotonic dystrophy type 1 (DM1) is an autosomal dominant neuromuscular disorder caused by

the expansion of a CTG trinucleotide repeat in the 3' untranslated region (UTR) of the

Dystrophia Myotonica Protein Kinase (DMPK) gene. The transcribed CUG repeat expansion in

the DMPK mRNA forms a toxic hairpin structure that sequesters RNA-binding proteins, most

notably Muscleblind-like 1 (MBNL1). This sequestration leads to the formation of nuclear

ribonuclear foci, resulting in downstream splicing mis-regulation of numerous genes, which

underlies the multi-systemic symptoms of DM1.[1][2] The CRISPR-Cas9 system has emerged

as a powerful tool to model and potentially correct CUG repeat expansions, offering

researchers a precise method to study disease mechanisms and develop therapeutic

strategies.[3][4]

These application notes provide a comprehensive overview and detailed protocols for utilizing

CRISPR-Cas9 to model CUG repeat expansions in relevant cellular systems.

CRISPR-Cas9 Strategies for Modeling CUG Repeat
Expansions
Several CRISPR-Cas9 strategies have been successfully employed to model and correct CUG
repeat expansions in DM1 patient-derived cells. The primary approaches include:
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Dual-Guide RNA Mediated Excision: This is the most common strategy and involves using

two guide RNAs (gRNAs) to target the flanking regions of the CTG repeat expansion. The

Cas9 nuclease then introduces double-strand breaks at both sites, leading to the excision of

the repeat-containing segment.[3][5]

Insertion of a Premature Polyadenylation (polyA) Signal: This approach utilizes one or two

gRNAs to insert a polyA signal upstream of the CUG expansion. This leads to premature

transcription termination, preventing the inclusion of the toxic repeat in the final mRNA

transcript.

Transcriptional Repression using dCas9: A catalytically inactive Cas9 (dCas9) can be

targeted to the CUG repeat region to physically block transcription by RNA polymerase II,

thereby reducing the levels of the toxic RNA.[6]

Data Presentation: Comparison of CRISPR-Cas9
Strategies
The following tables summarize quantitative data from various studies employing CRISPR-

Cas9 to target CUG repeat expansions.
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Table 1: On-

Target Editing

Efficiency of

Dual-Guide

RNA Excision

Strategy

Cell Type Delivery Method
Reported

Efficiency

Method of

Quantification
Reference

DM1 Patient-

derived iPSCs

Ribonucleoprotei

n (RNP)

Electroporation

Up to 90%

correction

Clonal analysis,

Southern Blot,

SMRT

sequencing

[5]

DM1 Patient-

derived

Myoblasts

Plasmid

Transfection

Variable, with

successful

excision in

selected clones

PCR and

Southern Blot
[7]

DM1 hESC-

derived Neural

Stem Cells

Lentiviral

Transduction

Efficient excision

observed
Not specified [8]

DM1 Patient-

derived

Fibroblasts

Not specified
Significant

reduction in foci
Not specified [7]
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Table 2: Off-Target

Analysis of CRISPR-

Cas9 Editing at the

DMPK Locus

Study Focus Methodology Key Findings Reference

In vivo off-target

analysis in mice

Whole-genome

sequencing

No significant off-

target mutations

detected.

[7]

Off-target prediction In silico analysis

Potential off-target

sites identified, but

experimental

validation is crucial.

[9][10]

Unbiased off-target

detection
Digenome-seq

Can reveal off-target

sites not predicted by

computational tools.

[10]

Experimental Protocols
This section provides detailed protocols for key experiments involved in generating and

validating CRISPR-Cas9 models of CUG repeat expansions.

Protocol 1: Dual-Guide RNA Mediated Excision of CUG
Repeats in iPSCs via RNP Electroporation
Materials:

DM1 patient-derived iPSCs

Alt-R® CRISPR-Cas9 System (IDT) including:

Custom synthesized crRNAs targeting sequences flanking the CTG repeat

tracrRNA

Alt-R® S.p. Cas9 Nuclease V3

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 14 Tech Support

https://www.worldmusclesociety.org/news/view/muscle-targeted-gene-editing-with-crispr-cas9-reverses-muscle-defects-in-a-mouse-model-of-myotonic-d
https://www.cd-genomics.com/resource-comprehensive-analysis-crispr-off-target-effects.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC10034092/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10034092/
https://www.benchchem.com/product/b1663418?utm_src=pdf-body
https://www.benchchem.com/product/b1663418?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1663418?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Neon™ Transfection System (Thermo Fisher Scientific)

mTeSR™1 medium (STEMCELL Technologies)

ROCK inhibitor (Y-27632)

Accutase™

Nuclease-free water and tubes

Procedure:

gRNA Design and Preparation:

Design two crRNAs targeting unique sequences in the 5' and 3' flanking regions of the

DMPK CTG repeat.

Resuspend crRNA and tracrRNA to a final concentration of 100 µM in nuclease-free

duplex buffer.

To form the gRNA duplex, mix equal molar amounts of crRNA and tracrRNA, heat at 95°C

for 5 minutes, and cool to room temperature.

RNP Complex Formation:

For each reaction, mix the gRNA duplex with Cas9 nuclease at a 1.2:1 molar ratio.

Incubate the mixture at room temperature for 10-20 minutes to allow for RNP complex

formation.

iPSC Preparation for Electroporation:

Culture DM1 iPSCs in mTeSR™1 medium on a suitable matrix.

When cells reach 70-80% confluency, treat with Accutase™ to obtain a single-cell

suspension.
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Wash the cells with PBS and resuspend in the appropriate electroporation buffer at the

desired concentration.

Electroporation:

Mix the cell suspension with the pre-formed RNP complexes.

Electroporate the cells using the Neon™ Transfection System with optimized parameters

for iPSCs (e.g., 1100 V, 20 ms, 2 pulses).[11][12]

Immediately after electroporation, plate the cells in mTeSR™1 medium supplemented with

ROCK inhibitor to enhance cell survival.

Post-Electroporation Culture and Clonal Isolation:

Culture the cells for 48-72 hours.

Isolate single-cell clones into 96-well plates for expansion and subsequent analysis.

Protocol 2: Southern Blot Analysis for Large CTG
Repeat Expansions
Materials:

Genomic DNA isolated from edited and control cells

Restriction enzymes (e.g., EcoRI)

Agarose gel and electrophoresis apparatus

Nylon membrane

DIG-labeled probe specific for the CTG repeat

Hybridization buffer and washes

Chemiluminescent detection reagents

Procedure:
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Genomic DNA Digestion:

Digest 10-15 µg of genomic DNA with a suitable restriction enzyme (e.g., EcoRI) that

flanks the CTG repeat region but does not cut within it.[13]

Agarose Gel Electrophoresis:

Separate the digested DNA fragments on a 0.8% agarose gel. The electrophoresis run

time will depend on the expected size of the fragments.[14]

Southern Transfer:

Denature the DNA in the gel with an alkaline solution.

Transfer the DNA from the gel to a nylon membrane via capillary transfer overnight.[15]

[16]

Hybridization and Detection:

Pre-hybridize the membrane in hybridization buffer.

Hybridize the membrane with a DIG-labeled (CTG)n probe overnight at an appropriate

temperature.

Wash the membrane to remove unbound probe.

Detect the hybridized probe using an anti-DIG antibody conjugated to an enzyme (e.g.,

alkaline phosphatase) and a chemiluminescent substrate.

Expose the membrane to X-ray film or a digital imaging system.

Protocol 3: RNA Fluorescence In Situ Hybridization
(FISH) for CUG Ribonuclear Foci
Materials:

Cells cultured on coverslips
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4% Paraformaldehyde (PFA) in PBS

Hybridization buffer

Fluorescently labeled probe complementary to the CUG repeat (e.g., (CAG)n-Cy3)

DAPI

Mounting medium

Procedure:

Cell Fixation and Permeabilization:

Fix cells on coverslips with 4% PFA for 10 minutes at room temperature.

Permeabilize the cells with 0.5% Triton X-100 in PBS for 5 minutes.

Hybridization:

Pre-hybridize the cells in hybridization buffer for 30 minutes at 37°C.

Add the fluorescently labeled CUG repeat probe to the hybridization buffer and incubate

overnight at 37°C in a humidified chamber.[17][18][19]

Washing and Counterstaining:

Wash the coverslips to remove the unbound probe.

Counterstain the nuclei with DAPI.

Imaging:

Mount the coverslips on slides and visualize using a fluorescence microscope. CUG
ribonuclear foci will appear as distinct puncta within the nucleus.

Protocol 4: RT-PCR for Analysis of Splicing Defects
Materials:
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Total RNA isolated from edited and control cells

Reverse transcriptase and reagents for cDNA synthesis

PCR primers flanking a known mis-spliced exon in a DM1-relevant gene (e.g., INSR,

CLCN1)

Taq polymerase and PCR reagents

Agarose gel and electrophoresis apparatus

Procedure:

cDNA Synthesis:

Synthesize cDNA from total RNA using a reverse transcriptase according to the

manufacturer's instructions.

PCR Amplification:

Perform PCR using primers that flank the alternative exon of interest. The PCR program

will need to be optimized for each primer set.[20][21]

Analysis of Splicing Isoforms:

Separate the PCR products on an agarose gel.

The relative abundance of the different sized bands will indicate the ratio of exon inclusion

to exclusion.[22]

Quantify the band intensities to determine the percentage of splicing inclusion (PSI).

Protocol 5: Immunofluorescence for MBNL1 Localization
Materials:

Cells cultured on coverslips

4% Paraformaldehyde (PFA) in PBS
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Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

Blocking buffer (e.g., 5% BSA in PBS)

Primary antibody against MBNL1

Fluorescently labeled secondary antibody

DAPI

Mounting medium

Procedure:

Cell Fixation and Permeabilization:

Fix and permeabilize the cells as described in the RNA FISH protocol.

Immunostaining:

Block non-specific antibody binding with blocking buffer for 1 hour.

Incubate with the primary anti-MBNL1 antibody overnight at 4°C.[23][24]

Wash the cells and incubate with the fluorescently labeled secondary antibody for 1 hour

at room temperature.

Counterstaining and Imaging:

Counterstain the nuclei with DAPI.

Mount the coverslips and visualize using a fluorescence microscope. In uncorrected DM1

cells, MBNL1 will co-localize with the CUG ribonuclear foci.[25]

Visualization of Key Pathways and Workflows
Signaling Pathway of MBNL1 Sequestration in DM1
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Phone: (601) 213-4426

Email: info@benchchem.com
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